molecular formula C22H13NO3S B15005237 2-(4-Methylphenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione

2-(4-Methylphenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione

Cat. No.: B15005237
M. Wt: 371.4 g/mol
InChI Key: VXHPDGQNVXDFJA-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENYL)-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOLE-3,6,11-TRIONE is a complex organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by its unique structure, which includes an anthraquinone core fused with a thiazole ring and a methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOLE-3,6,11-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation . This method is favored for its efficiency, short reaction times, and high yields. The reactions are usually carried out in the presence of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher throughput. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOLE-3,6,11-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinone and thiazole derivatives, which can exhibit different chemical and physical properties.

Scientific Research Applications

2-(4-METHYLPHENYL)-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOLE-3,6,11-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOLE-3,6,11-TRIONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-substituted-1,3,4-thiadiazoles: These compounds share a similar thiazole ring structure and exhibit comparable chemical properties.

    Anthraquinone derivatives: Compounds like 1,4-dihydroxyanthraquinone and 2-methyl-9,10-anthraquinone have similar anthraquinone cores and are used in similar applications.

Uniqueness

2-(4-METHYLPHENYL)-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOLE-3,6,11-TRIONE is unique due to its specific combination of an anthraquinone core with a thiazole ring and a methylphenyl substituent

Properties

Molecular Formula

C22H13NO3S

Molecular Weight

371.4 g/mol

IUPAC Name

2-(4-methylphenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione

InChI

InChI=1S/C22H13NO3S/c1-12-6-8-13(9-7-12)23-22(26)17-11-10-16-18(21(17)27-23)20(25)15-5-3-2-4-14(15)19(16)24/h2-11H,1H3

InChI Key

VXHPDGQNVXDFJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(S2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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